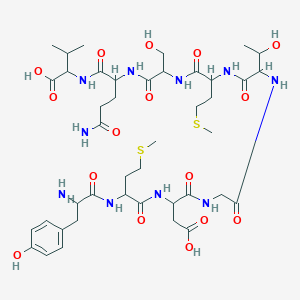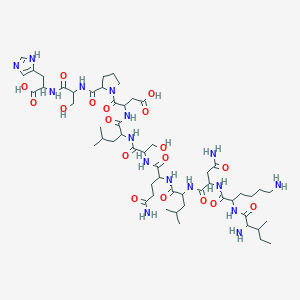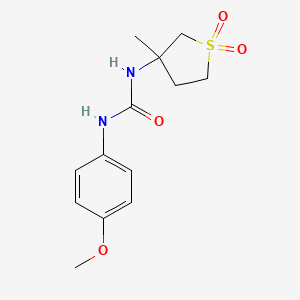![molecular formula C9H18N2O B12117168 2-Pyrrolidinone, 1-[(diethylamino)methyl]- CAS No. 66297-50-5](/img/structure/B12117168.png)
2-Pyrrolidinone, 1-[(diethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-[(diethylamino)methyl]- is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine It is a derivative of pyrrolidinone, characterized by the presence of a diethylamino group attached to the nitrogen atom of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(diethylamino)methyl]- typically involves the reaction of pyrrolidinone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The general reaction can be represented as follows:
Pyrrolidinone+Diethylamine→2-Pyrrolidinone, 1-[(diethylamino)methyl]-
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Industrial methods also focus on the safe handling of reactants and the efficient recovery of solvents.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Pyrrolidinone, 1-[(diethylamino)methyl]-.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
2-Pyrrolidinone, 1-[(diethylamino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with central nervous system activity.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Pyrrolidinone, 1-[(diethylamino)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound, lacking the diethylamino group.
N-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of a diethylamino group.
N-Ethyl-2-pyrrolidinone: Contains an ethyl group instead of a diethylamino group.
Uniqueness
2-Pyrrolidinone, 1-[(diethylamino)methyl]- is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and its ability to interact with biological targets, making it more versatile compared to its analogs.
Properties
CAS No. |
66297-50-5 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(diethylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-10(4-2)8-11-7-5-6-9(11)12/h3-8H2,1-2H3 |
InChI Key |
HUGKEFTYFAIGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)





